molecular formula C17H25N5OS B7648406 N-[4-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]-1-propylpyrazole-4-carboxamide

N-[4-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]-1-propylpyrazole-4-carboxamide

Cat. No. B7648406
M. Wt: 347.5 g/mol
InChI Key: YTAOKZNAQMILMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]-1-propylpyrazole-4-carboxamide, commonly known as PTZ-343, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound belongs to the class of pyrazole carboxamides and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of PTZ-343 involves the inhibition of PARP-1, which is a key enzyme involved in DNA repair and cell death pathways. By inhibiting PARP-1, PTZ-343 can induce cell death in cancer cells, which makes it a potential therapeutic agent for the treatment of cancer. Additionally, PTZ-343 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
PTZ-343 has been shown to have potent inhibitory effects on PARP-1, which makes it a potential therapeutic agent for the treatment of cancer. Additionally, PTZ-343 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. PTZ-343 has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using PTZ-343 in lab experiments is its potent inhibitory effects on PARP-1, which makes it a useful tool for studying DNA repair and cell death pathways. Additionally, PTZ-343 has been shown to have anti-inflammatory effects, which makes it a useful tool for studying inflammatory conditions. However, one limitation of using PTZ-343 in lab experiments is its potential toxicity, which requires careful dosing and monitoring.

Future Directions

There are several future directions for the study of PTZ-343. One potential direction is the development of more potent and selective PARP-1 inhibitors based on the structure of PTZ-343. Additionally, the potential therapeutic applications of PTZ-343 in the treatment of cancer, neurodegenerative disorders, and inflammatory conditions warrant further investigation. Finally, the potential toxicity of PTZ-343 requires further study to ensure its safety for use in humans.

Synthesis Methods

PTZ-343 can be synthesized using a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 1-propylpyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 4-amino-1-azepanemethanethiol to form the thiazole ring. The final step involves the reaction of the thiazole intermediate with 1,2,4-triazole-3-thiol to form PTZ-343.

Scientific Research Applications

PTZ-343 has been extensively studied for its potential applications in biomedical research. It has been shown to have potent inhibitory effects on the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair and cell death pathways. This makes PTZ-343 a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

properties

IUPAC Name

N-[4-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]-1-propylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5OS/c1-2-7-22-11-14(10-18-22)16(23)20-17-19-15(13-24-17)12-21-8-5-3-4-6-9-21/h10-11,13H,2-9,12H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAOKZNAQMILMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)C(=O)NC2=NC(=CS2)CN3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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